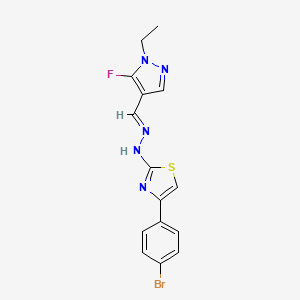
4-(4-Bromophenyl)-2-(2-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluorine atom, and a carbaldehyde group, along with a thiazole ring substituted with a bromophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized through a reaction involving hydrazones and α-bromo ketones under visible light catalysis . The thiazole ring is typically synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The final step involves the condensation of the pyrazole and thiazole intermediates to form the desired hydrazone compound.
Analyse Chemischer Reaktionen
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells.
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can be compared with other similar compounds, such as:
1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE: This compound lacks the thiazole and bromophenyl groups, making it less complex and potentially less active in certain applications.
4-BROMOPHENYL-1,3-THIAZOL-2-YL HYDRAZONE: This compound lacks the pyrazole ring, which may reduce its overall reactivity and biological activity.
ETHYL 5-FLUORO-1H-PYRAZOLE-4-CARBOXYLATE: This compound has a carboxylate group instead of a carbaldehyde group, which may alter its chemical properties and reactivity.
The unique combination of the pyrazole and thiazole rings, along with the specific substituents, makes 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBALDEHYDE 4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H13BrFN5S |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13BrFN5S/c1-2-22-14(17)11(8-19-22)7-18-21-15-20-13(9-23-15)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3,(H,20,21)/b18-7+ |
InChI-Schlüssel |
IBFQUJJCDAPDBD-CNHKJKLMSA-N |
Isomerische SMILES |
CCN1C(=C(C=N1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Kanonische SMILES |
CCN1C(=C(C=N1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-methylpiperidin-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926793.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926813.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
![3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10926829.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B10926830.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926833.png)
![(2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10926836.png)
![2-({(2E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10926842.png)

![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10926856.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-N'-(3-methoxypropyl)thiourea](/img/structure/B10926859.png)
![4-{5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10926882.png)
